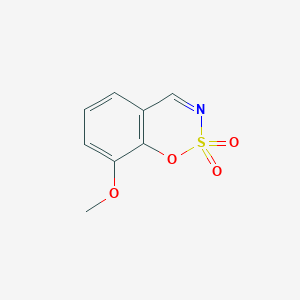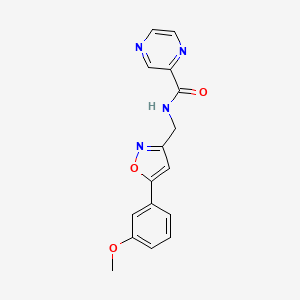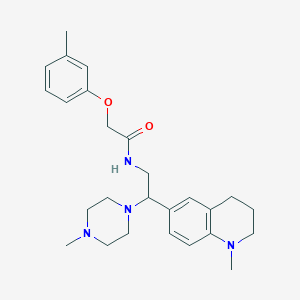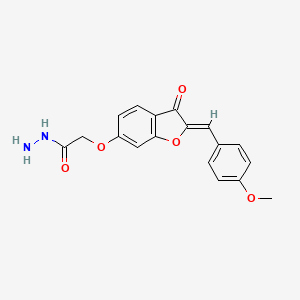
1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide is a useful research compound. Its molecular formula is C8H7NO4S and its molecular weight is 213.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Human Carbonic Anhydrases
One significant application of 1,2,3-Benzoxathiazine derivatives is as effective inhibitors of human carbonic anhydrases, which are enzymes involved in various physiological processes. Research conducted by Ivanova et al. (2022) demonstrates that derivatives of 1,2,3-Benzoxathiazine, particularly with various substituents, act as potent nanomolar inhibitors of human carbonic anhydrase isoforms IX and XII, which are associated with tumorigenesis, while showing minimal inhibition of isoforms I and II, suggesting a potential application in cancer therapy (Ivanova, Abdoli, Nocentini, Žalubovskis, & Supuran, 2022).
Antiproliferative and Antioxidant Activities
El-Sawy et al. (2013) synthesized a series of 1,2,3-Benzoxathiazine derivatives that exhibited moderate antioxidant activities and significant antiproliferative effects against various cancer cell lines, including A-549, MCF7, and HCT-116. This indicates their potential utility in developing new anticancer agents (El-Sawy, Ebaid, Abo‐Salem, El-Hallouty, Kassem, & Mandour, 2013).
Organocatalytic Enantioselective Reactions
Research by Montesinos‐Magraner et al. (2015) explored the use of benzoxathiazine dioxides in organocatalytic enantioselective aza-Friedel–Crafts reactions, expanding the toolkit for the synthesis of aminomethylnaphthol derivatives. This work underscores the role of benzoxathiazine derivatives in facilitating novel synthetic routes for producing enantioenriched compounds, which is crucial for drug development and other applications requiring high stereochemical purity (Montesinos‐Magraner, Canton, Vila, Blay, Fernández, Muñoz, & Pedro, 2015).
Electrochemical Synthesis Approaches
A novel electrochemical approach for synthesizing benzoxathiazine dioxides was developed by Shi et al. (2022), highlighting a concise and direct method to access a variety of benzoxathiazine dioxide derivatives. This method represents an advance in synthetic chemistry, providing a more efficient pathway to these compounds, which have demonstrated significant biological activity (Shi, Li, Li, Wang, Lu, Yan, Yuan, Zhu, & Ye, 2022).
Biochemical Analysis
Biochemical Properties
1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide has been found to interact with human carbonic anhydrase (hCA) isoforms . It acts as a nanomolar inhibitor of hCA IX and XII, which are associated with tumour cells . The compound’s inhibitory activity towards hCA II is also significant .
Cellular Effects
The compound’s inhibitory effects on hCA isoforms suggest that it could influence various cellular processes. For instance, carbonic anhydrases play a role in pH regulation, ion transport, and other physiological processes . Therefore, this compound could potentially impact these cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with carbonic anhydrases. It acts as an inhibitor, binding to these enzymes and reducing their activity . This could lead to changes in gene expression and other molecular-level effects.
Metabolic Pathways
Given its interaction with carbonic anhydrases, it could potentially influence metabolic processes that these enzymes are involved in .
Properties
IUPAC Name |
8-methoxy-1,2λ6,3-benzoxathiazine 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-12-7-4-2-3-6-5-9-14(10,11)13-8(6)7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOUJYJUXWYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OS(=O)(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2483271.png)


![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2483280.png)


methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)



![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)
